![molecular formula C14H14BrN3O B5675079 4-bromo-2-phenyl-5-(1-pyrrolidinyl)-3(2H)-pyridazinone](/img/structure/B5675079.png)
4-bromo-2-phenyl-5-(1-pyrrolidinyl)-3(2H)-pyridazinone
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Overview
Description
Synthesis Analysis The synthesis of pyridazinone derivatives involves several key steps, including acylation, cyclization, and substitution reactions. Compounds similar to 4-bromo-2-phenyl-5-(1-pyrrolidinyl)-3(2H)-pyridazinone have been synthesized through these methods, demonstrating the versatility and potential for structural modification inherent in pyridazinone chemistry (Okushima et al., 1987).
Molecular Structure Analysis The molecular and crystal structure of related pyridazinone compounds has been thoroughly studied. For example, the crystal structure of 3-phenyl-7-bromoisoxazolo[4,5-d]pyridazin-4(5H)-one provides insights into the bonding, angles, and molecular packing, which can be relevant to understanding the properties of the 4-bromo-2-phenyl variant (Bovio & Locchi, 1972).
Chemical Reactions and Properties Pyridazinone derivatives undergo various chemical reactions, including hydrogen bonding and substitution reactions, which significantly affect their chemical behavior and potential applications. The hydrogen-bonding patterns in enaminones, including compounds structurally similar to 4-bromo-2-phenyl-5-(1-pyrrolidinyl)-3(2H)-pyridazinone, have been studied to understand their chemical properties and reactivity (Balderson et al., 2007).
properties
IUPAC Name |
4-bromo-2-phenyl-5-pyrrolidin-1-ylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3O/c15-13-12(17-8-4-5-9-17)10-16-18(14(13)19)11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFJJNOCAWMYKKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C(=O)N(N=C2)C3=CC=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-2-phenyl-5-(pyrrolidin-1-yl)pyridazin-3(2H)-one |
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